Selexipag

Descripción general

Descripción

Selexipag is an oral medication used to treat symptoms of pulmonary arterial hypertension, which is high blood pressure in the main artery that carries blood from the right side of the heart (the ventricle) to the lungs . It is marketed under the brand name Uptravi .

Synthesis Analysis

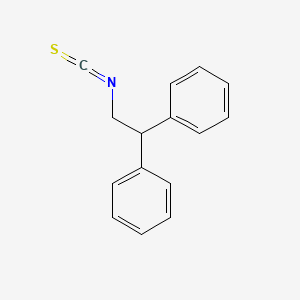

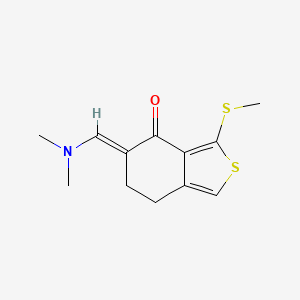

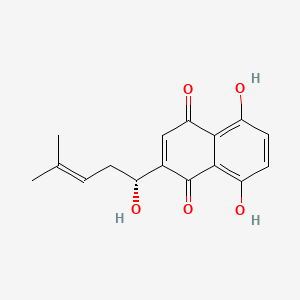

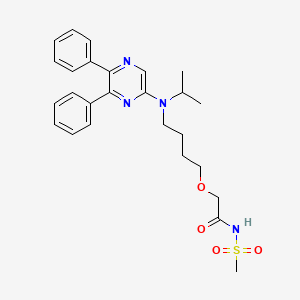

This compound was developed through a medicinal chemistry program that sought novel nonprostanoid prostacyclin receptor agonists . A compound with a diphenylpyrazine structural core was synthesized, and metabolic stability and agonist potency were optimized through modification of the linear side chain .Molecular Structure Analysis

The molecular formula of this compound is C26H32N4O4S . Its exact mass is 496.21 and its molecular weight is 496.62 . The structure of this compound was determined from powder X-ray diffraction data .Chemical Reactions Analysis

This compound is metabolized by carboxylesterase 1 to yield an active metabolite (ACT-333679) that is approximately 37 times more potent than this compound . The optimized method for the separation of this compound and its related impurities uses a buffer of 1 mL formic acid in l liter water and acetonitrile mixture as the mobile phase .Physical And Chemical Properties Analysis

This compound has a molecular weight of 496.62 .Aplicaciones Científicas De Investigación

Tratamiento de la hipertensión arterial pulmonar (HAP)

Selexipag está indicado para el tratamiento de la hipertensión arterial pulmonar (HAP) para retrasar la progresión de la enfermedad y reducir el riesgo de hospitalización . Se utiliza para ralentizar el desarrollo de la enfermedad y disminuir la posibilidad de hospitalización .

Estudios farmacocinéticos

This compound se ha utilizado en estudios farmacocinéticos. Se desarrolló y validó un método bioanalítico para la cuantificación de this compound y sus impurezas relacionadas en plasma de rata utilizando LC-MS/MS . Este método se aplica eficazmente para la investigación de estudios farmacocinéticos utilizando plasma de rata .

Transición de pacientes de beraprost a this compound

Un estudio exploró la seguridad y eficacia de la transición de pacientes de beraprost a this compound, un nuevo agonista selectivo del receptor de prostaciclina, dentro de una cohorte japonesa . Esto podría proporcionar información sobre la optimización de los regímenes de tratamiento para los pacientes con HAP.

Vasodilatación en la circulación

This compound y su metabolito activo son agonistas del receptor de prostaciclina, lo que da como resultado vasodilatación dentro de la circulación . Esto puede ayudar a reducir la presión elevada dentro de las células sanguíneas que transportan sangre a los pulmones .

Inhibición de las enzimas hepáticas

This compound se ha utilizado como inhibidor fuerte de las enzimas hepáticas en gemfibrozilo . Aumenta las concentraciones de this compound dos veces y su metabolito activo 11 veces, lo que podría resultar en más efectos adversos .

Tratamiento del hipertiroidismo

También se ha observado hipertiroidismo en personas que toman this compound . Esto sugiere que this compound podría utilizarse potencialmente en el tratamiento del hipertiroidismo, aunque se necesitan más investigaciones para confirmarlo.

Mecanismo De Acción

Target of Action

Selexipag is a selective prostacyclin (IP) receptor agonist . The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (the enzyme that helps produce prostacyclin) in the lung .

Mode of Action

This compound and its active metabolite, ACT-333679, act on the prostacyclin receptor of lung tissue . ACT-333679 is approximately 37-fold more potent than this compound . They are selective for the prostacyclin receptor . Binding to this receptor leads to three major effects: increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation .

Biochemical Pathways

This compound targets the prostacyclin pathway, one of the key pathways involved in the pathology of pulmonary arterial hypertension (PAH) . Patients with PAH have a deficiency of prostacyclin and prostacyclin synthase . This compound and its active metabolite can mimic the biological activity of prostacyclin, improving the damaged pulmonary artery endothelium-dependent dilation .

Pharmacokinetics

This compound is hydrolyzed to its active metabolite ACT-333679 by carboxylesterase 1 . Both this compound and ACT-333679 undergo oxidative metabolism (CYP2C8 and CYP3A4) to form hydroxylated and dealkylated products . The absolute oral bioavailability of this compound is approximately 50% . The half-life of this compound and ACT-333679 is 0.8–2.5 hours and 6.2–13.5 hours, respectively .

Result of Action

This compound was approved by the United States FDA on December 22, 2015, for the treatment of pulmonary arterial hypertension (PAH) to delay disease progression and reduce the risk of hospitalization . It increases vasodilation in the pulmonary circulation and decreases elevated pressure in the blood vessels supplying blood to the lungs .

Action Environment

The efficacy and safety of this compound have been demonstrated in clinical trials . It’s important to note that the effectiveness of any medication can be influenced by a variety of factors, including the patient’s overall health, the presence of other medical conditions, and individual variations in metabolism and drug interactions.

Safety and Hazards

Direcciones Futuras

Selexipag is the first oral drug that selectively targets the prostacyclin pathway, and has evidence of long-term efficacy and safety . Future research may focus on identifying clinical predictors of patients likely to have suitable haemodynamics for closure with oral triple therapy . This could guide the use of this compound and parenteral therapies in a Treat-to-close strategy .

Propiedades

IUPAC Name |

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWZQTURMXZVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027959 | |

| Record name | Selexipag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Selexipag is a selective prostacyclin (IP, also called PGI2) receptor agonist. The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (enzyme that helps produce prostacyclin) in the lung. Prostacyclin is a potent vasodilator with anti-proliferative, anti-inflammatory, and anti-thrombotic effects; therefore, there is strong rationale for treatment with IP receptor agonists. Selexipag is chemically distinct as it is not PGI2 or a PGI2 analogue and has high selectivity for the IP receptor. It is metabolized by carboxylesterase 1 to yield an active metabolite (ACT-333679) that is approximately 37 times more potent than selexipag. Both selexipag and its metabolite are selective for the IP receptor over other prostanoid receptors. | |

| Record name | Selexipag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

475086-01-2 | |

| Record name | 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475086-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selexipag [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475086012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selexipag | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11362 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Selexipag | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SELEXIPAG | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXC0E384L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-phenylphenyl)benzamide](/img/structure/B1681644.png)

![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)